acetic acid](/img/structure/B12512449.png)
[(Tert-butoxycarbonyl)amino](4-methyloxan-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tert-butoxycarbonyl)aminoacetic acid is a chemical compound with the molecular formula C10H19NO4. It is a derivative of amino acids and is often used in organic synthesis due to its unique structure and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amino acid derivative. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of (Tert-butoxycarbonyl)aminoacetic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of deprotected amines .
Wissenschaftliche Forschungsanwendungen
(Tert-butoxycarbonyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(Tert-butoxycarbonyl)aminoacetic acid is unique due to its specific structure, which combines a Boc-protected amine with an oxan-4-yl group. This combination provides distinct reactivity and stability, making it suitable for various synthetic applications. Compared to other Boc-protected compounds, it offers a balance of stability and reactivity that is advantageous in complex organic synthesis .
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-(4-methyloxan-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(4)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
YDPPDXGANHHAFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


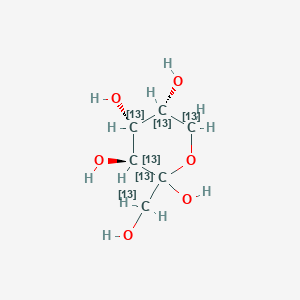
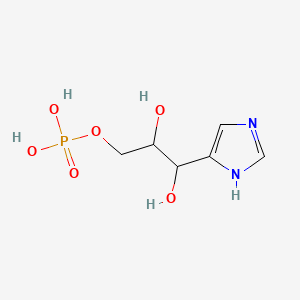
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)
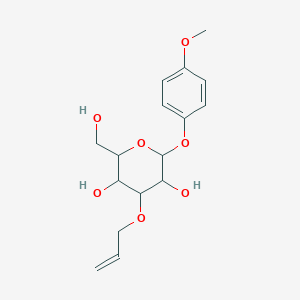
![7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid](/img/structure/B12512395.png)
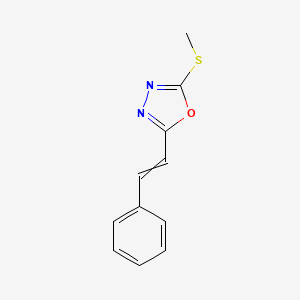
![2,4-Diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B12512405.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)
![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B12512415.png)
![Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12512420.png)

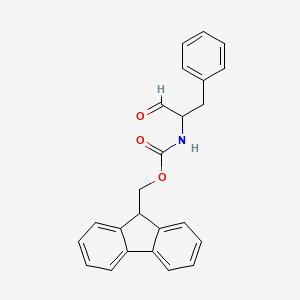
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
